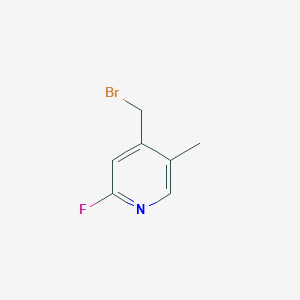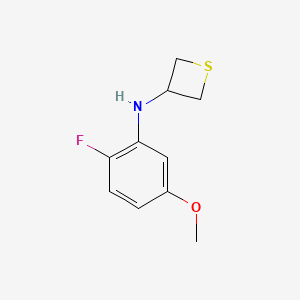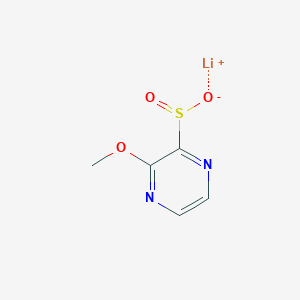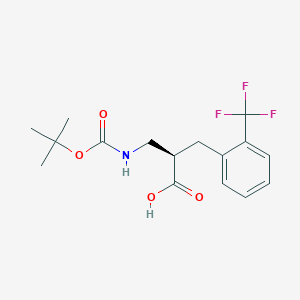
Methyl 4-bromo-3-(dibromomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-(dibromomethyl)benzoate is an organic compound with the molecular formula C9H7Br3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(dibromomethyl)benzoate typically involves the bromination of methyl 4-bromobenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-(dibromomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methyl 4-methoxy-3-(dibromomethyl)benzoate, while reduction can produce methyl 4-bromo-3-(bromomethyl)benzoate .
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-(dibromomethyl)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-3-(dibromomethyl)benzoate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can affect various biochemical pathways and cellular processes, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: A simpler derivative with only one bromine atom on the benzene ring.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a dibromomethyl group.
Methyl 4-bromo-3-methylbenzoate: Features a methyl group instead of a dibromomethyl group at the 3-position
Uniqueness
The dibromomethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H7Br3O2 |
|---|---|
Peso molecular |
386.86 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-(dibromomethyl)benzoate |
InChI |
InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4,8H,1H3 |
Clave InChI |
DSKIZIITNIWKOS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)Br)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)
![7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12958927.png)



![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)




![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)


![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)
